![molecular formula C20H24ClN3O3 B14316113 6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 106085-68-1](/img/structure/B14316113.png)
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional substituents including tert-butyl groups, a chlorine atom, and a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring, typically using chlorine gas or a chlorinating agent such as thionyl chloride.
Hydrazine Formation: The reaction of the nitro-chloro compound with hydrazine or a hydrazine derivative to form the hydrazinylidene group.
Cyclization: The formation of the cyclohexa-2,4-dien-1-one ring through a cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one: Unique due to the presence of both hydrazinylidene and cyclohexa-2,4-dien-1-one moieties.
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
| 106085-68-1 | |
Fórmula molecular |
C20H24ClN3O3 |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
2-[(3,5-ditert-butyl-4-chloro-2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H24ClN3O3/c1-19(2,3)12-11-14(23-22-13-9-7-8-10-15(13)25)18(24(26)27)16(17(12)21)20(4,5)6/h7-11,25H,1-6H3 |
Clave InChI |
TYXGFDQJFBKGEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1Cl)C(C)(C)C)[N+](=O)[O-])N=NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


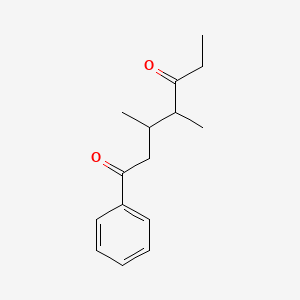
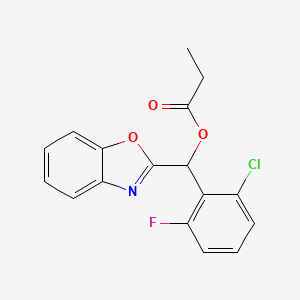
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/no-structure.png)
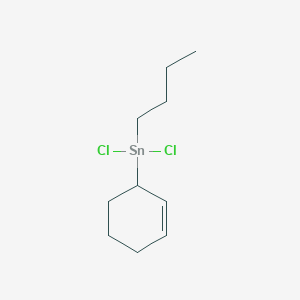

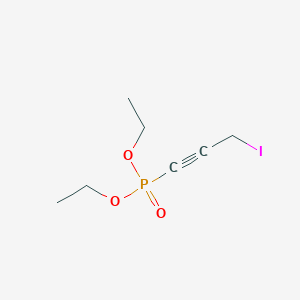
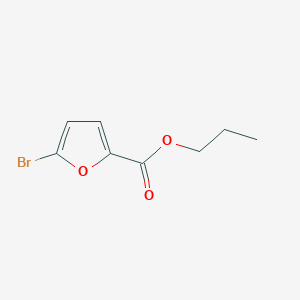
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)


